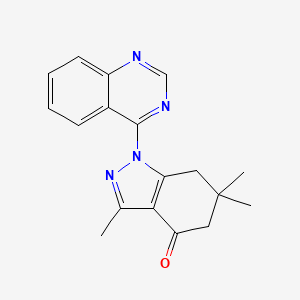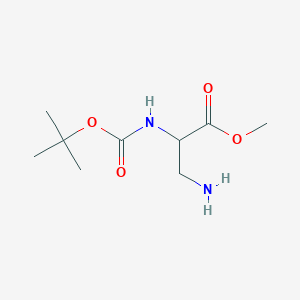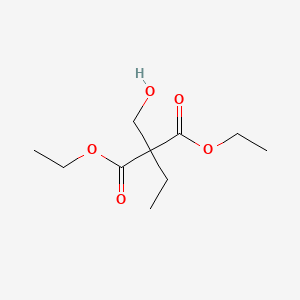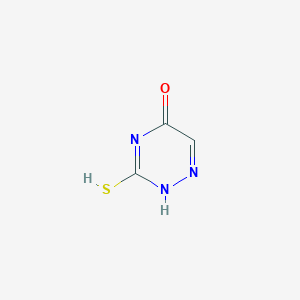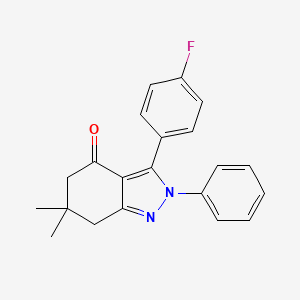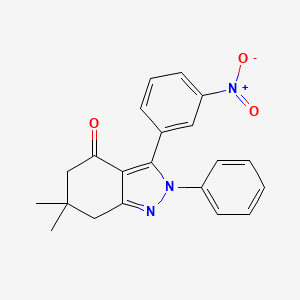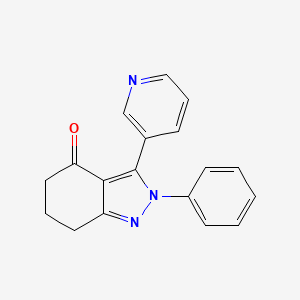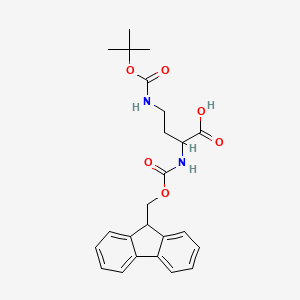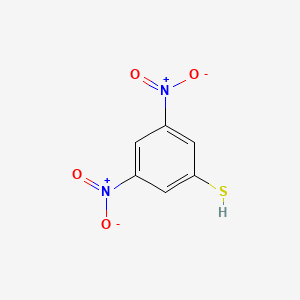
3,5-Dinitrobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrobenzenethiol: is an organic compound with the molecular formula C6H4N2O4S . It is characterized by the presence of two nitro groups (-NO2) at the 3rd and 5th positions of the benzene ring and a thiol group (-SH) at the 1st position. This compound is known for its applications in various chemical reactions and its role in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzenethiol can be synthesized through the nitration of benzenethiolThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,5-Dinitrobenzenethiol can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups in this compound can be reduced to amino groups (-NH2) under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-) in the presence of a base.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Amino derivatives (R-NH2).
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dinitrobenzenethiol is used as a reagent in organic synthesis, particularly in the preparation of other nitro and thiol-containing compounds. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a probe to study the interactions of thiol groups with proteins and enzymes. It is also used in the development of fluorescent probes for detecting hydrogen sulfide (H2S) in biological systems .
Medicine: Its derivatives have shown activity against various fungal strains .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a corrosion inhibitor in various industrial processes .
Mecanismo De Acción
The mechanism of action of 3,5-Dinitrobenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
3,5-Dinitrobenzoic acid: Similar structure but with a carboxylic acid group (-COOH) instead of a thiol group.
3,5-Dinitrobenzamide: Similar structure but with an amide group (-CONH2) instead of a thiol group.
3,5-Dinitrobenzenesulfonic acid: Similar structure but with a sulfonic acid group (-SO3H) instead of a thiol group.
Uniqueness: 3,5-Dinitrobenzenethiol is unique due to the presence of both nitro and thiol groups, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with proteins and its potential antimicrobial properties make it distinct from other similar compounds .
Propiedades
IUPAC Name |
3,5-dinitrobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4S/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPORHLAFAGPQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
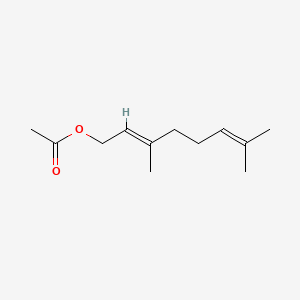
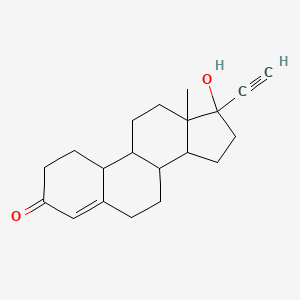
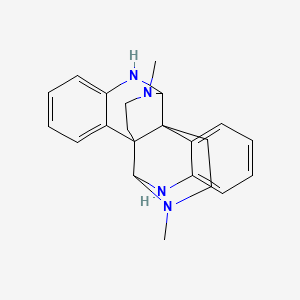

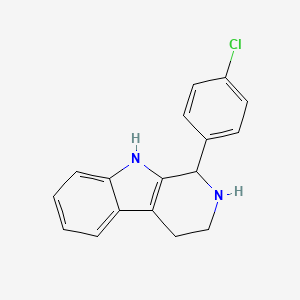
![2H,2'H-[3,3'-Bichromene]-2,2'-dione](/img/structure/B7797055.png)
